Cas no 138682-08-3 (L-Glutamamide,N2-(3-hydroxy-1-oxododecyl)-L-asparaginyl-N1-(1-formyl-3-methylbutyl)-3-hydroxy-,(3R)- (9CI))

138682-08-3 structure
Nome del prodotto:L-Glutamamide,N2-(3-hydroxy-1-oxododecyl)-L-asparaginyl-N1-(1-formyl-3-methylbutyl)-3-hydroxy-,(3R)- (9CI)
L-Glutamamide,N2-(3-hydroxy-1-oxododecyl)-L-asparaginyl-N1-(1-formyl-3-methylbutyl)-3-hydroxy-,(3R)- (9CI) Proprietà chimiche e fisiche
Nomi e identificatori
-
- L-Glutamamide,N2-(3-hydroxy-1-oxododecyl)-L-asparaginyl-N1-(1-formyl-3-methylbutyl)-3-hydroxy-,(3R)- (9CI)
- (2S,3R)-2-[[(2S)-4-amino-2-[[(3R)-3-hydroxydodecanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxy-N-(4-methyl-1-oxopentan-2-yl)pentanediamide
- L-Glutamamide,N2-(3-hydroxy-1-oxododecyl)-L-asparaginyl-N1-(1-formyl-3-methylbutyl)-3-hydroxy-...
- (2S,3R)-2-{[(2S)-4-amino-2-{[(3R)-3-hydroxydodecanoyl]amino}-4-oxobutanoyl]amino}-N~1~-(1-formyl-3-methylbutyl)-3-hydroxypentanediamide (non-preferred name)
- (3-Hydroxy-1-oxododecyl)asparaginyl-(3-hydroxy)glutaminyl-leucinal
- (3-OH-1-Oxododecyl)asn-(3-OH)gln-leu-cho
- Fellutamide A
- L-Glutamamide, N2-(3-hydroxy-1-oxododecyl)-L-asparaginyl-N1-(1-formyl-3-methylbutyl)-3-hydroxy-, threo-
- 138682-08-3
-
- Inchi: InChI=1S/C27H49N5O8/c1-4-5-6-7-8-9-10-11-19(34)13-24(38)31-20(14-22(28)36)26(39)32-25(21(35)15-23(29)37)27(40)30-18(16-33)12-17(2)3/h16-21,25,34-35H,4-15H2,1-3H3,(H2,28,36)(H2,29,37)(H,30,40)(H,31,38)(H,32,39)/t18?,19-,20+,21-,25+/m1/s1
- Chiave InChI: DHYUJQKWCJOPLE-GSZDTLHVSA-N
- Sorrisi: CCCCCCCCC[C@H](CC(N[C@H](C(N[C@H](C(NC(CC(C)C)C=O)=O)[C@@H](CC(=O)N)O)=O)CC(=O)N)=O)O
Proprietà calcolate
- Massa esatta: 571.35811354g/mol
- Massa monoisotopica: 571.35811354g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 7
- Conta accettatore di obbligazioni idrogeno: 8
- Conta atomi pesanti: 40
- Conta legami ruotabili: 23
- Complessità: 823
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 4
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 0.4
- Superficie polare topologica: 231Ų
L-Glutamamide,N2-(3-hydroxy-1-oxododecyl)-L-asparaginyl-N1-(1-formyl-3-methylbutyl)-3-hydroxy-,(3R)- (9CI) Letteratura correlata
-
Stefania F. Musolino,Zhipeng Pei,Liting Bi,Gino A. DiLabio,Jeremy E. Wulff Chem. Sci., 2021,12, 12138-12148
-
Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068
-
Stephen Caddick RSC Adv., 2013,3, 14975-14978
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
138682-08-3 (L-Glutamamide,N2-(3-hydroxy-1-oxododecyl)-L-asparaginyl-N1-(1-formyl-3-methylbutyl)-3-hydroxy-,(3R)- (9CI)) Prodotti correlati
- 62304-98-7(Thymalfasin)
- 1066-17-7(colistin)
- 1869599-51-8(5-(Benzyloxy)-2-{[(benzyloxy)carbonyl]amino}pentanoic acid)
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 34582-33-7(1-(tert-Butyl) 5-methyl L-glutamate hydrochloride)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)
- 2229400-41-1(2,2-dimethyl-3-(2-methyl-6-nitrophenyl)propan-1-ol)
- 1499768-41-0((4-bromo-3-fluorophenyl)methyl(3-methylbutan-2-yl)amine)
- 866150-84-7(1-Benzyl-N-(2,4-dinitrophenyl)piperidin-4-amine)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Membro d'oro
CN Fornitore
Reagenti

Hefei Zhongkesai High tech Materials Technology Co., Ltd
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso

Wuhan brilliant Technology Co.,Ltd
Membro d'oro
CN Fornitore
Grosso
